[4-(3,5-DIMETHOXYBENZOYL)PIPERAZINO](2,3-DIMETHOXYPHENYL)METHANONE
CAS No.:
VCID: VC8650059
Molecular Formula: C22H26N2O6
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
METHANONE -](/images/structure/VC8650059.png)
Description | [Introduction to 4-(3,5-Dimethoxybenzoyl)piperazinomethanone](pplx://action/followup)The compound 4-(3,5-dimethoxybenzoyl)piperazinomethanone is a complex organic molecule featuring a piperazine ring linked to both a 3,5-dimethoxybenzoyl group and a 2,3-dimethoxyphenyl group through a methanone bridge. This structure suggests potential biological activity due to the presence of multiple functional groups that can interact with biological targets. SynthesisThe synthesis of 4-(3,5-dimethoxybenzoyl)piperazinomethanone likely involves multi-step reactions, including:
Potential ApplicationsCompounds with similar structures are often explored for their pharmacological properties, including:
Research FindingsWhile specific research findings for 4-(3,5-dimethoxybenzoyl)piperazinomethanone are not available, related compounds have shown promise in:
Data TablesGiven the lack of specific data for this compound, the following table illustrates general properties of similar compounds:
|
||||||||
---|---|---|---|---|---|---|---|---|---|
Product Name | [4-(3,5-DIMETHOXYBENZOYL)PIPERAZINO](2,3-DIMETHOXYPHENYL)METHANONE | ||||||||
Molecular Formula | C22H26N2O6 | ||||||||
Molecular Weight | 414.5 g/mol | ||||||||
IUPAC Name | [4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone | ||||||||
Standard InChI | InChI=1S/C22H26N2O6/c1-27-16-12-15(13-17(14-16)28-2)21(25)23-8-10-24(11-9-23)22(26)18-6-5-7-19(29-3)20(18)30-4/h5-7,12-14H,8-11H2,1-4H3 | ||||||||
Standard InChIKey | VGCVAJDZUWWBLJ-UHFFFAOYSA-N | ||||||||
SMILES | COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC | ||||||||
Canonical SMILES | COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC | ||||||||
PubChem Compound | 1147932 | ||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume